molecular formula C19H14N2O B5721903 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole

3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole

Cat. No. B5721903
M. Wt: 286.3 g/mol
InChI Key: ZWUJBZIZNOGKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole, also known as PNO, is a heterocyclic compound that has been widely used in scientific research. PNO is a member of the oxadiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of arthritis and colitis. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, which makes it a useful compound for studying various diseases and conditions. However, one limitation of using 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are many future directions for the study of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole. One area of research could be the development of more efficient synthesis methods for 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole. Another area of research could be the development of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole derivatives with improved solubility and biological activity. Additionally, further studies could be conducted to investigate the potential use of 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole in the treatment of Alzheimer's disease and Parkinson's disease.

Synthesis Methods

3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with 2-naphthylamine to form 3-(3-methylphenyl)-2-naphthylamine. This intermediate is then reacted with cyanogen bromide and sodium azide to form 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been extensively studied for its various biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 3-(3-methylphenyl)-5-(2-naphthyl)-1,2,4-oxadiazole has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(3-methylphenyl)-5-naphthalen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-13-5-4-8-16(11-13)18-20-19(22-21-18)17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUJBZIZNOGKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)-5-(naphthalen-2-yl)-1,2,4-oxadiazole

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